molecular formula C14H14MgN4O5 B1199654 Theophylline magnesium salicylate CAS No. 77254-85-4

Theophylline magnesium salicylate

カタログ番号: B1199654
CAS番号: 77254-85-4
分子量: 342.59 g/mol
InChIキー: QMROWKNOXHUYOJ-UHFFFAOYSA-M
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Theophylline magnesium salicylate is a combination drug comprising two active components:

  • Theophylline: A xanthine derivative with bronchodilatory, anti-inflammatory, and diuretic properties, primarily used in managing respiratory conditions like asthma and COPD .
  • Magnesium salicylate: A non-acetylated salicylate that inhibits cyclooxygenase (COX) enzymes, providing analgesic and anti-inflammatory effects with minimal impact on platelet aggregation and gastric mucosa compared to acetylated salicylates like aspirin .

特性

CAS番号

77254-85-4

分子式

C14H14MgN4O5

分子量

342.59 g/mol

IUPAC名

magnesium;1,3-dimethyl-7H-purine-2,6-dione;2-[hydroxy(oxido)methyl]phenolate

InChI

InChI=1S/C7H8N4O2.C7H7O3.Mg/c1-10-5-4(8-3-9-5)6(12)11(2)7(10)13;8-6-4-2-1-3-5(6)7(9)10;/h3H,1-2H3,(H,8,9);1-4,7-9H;/q;-1;+2/p-1

InChIキー

QMROWKNOXHUYOJ-UHFFFAOYSA-M

SMILES

CN1C2=C(C(=O)N(C1=O)C)NC=N2.C1=CC=C(C(=C1)C(O)[O-])[O-].[Mg+2]

正規SMILES

CN1C2=C(C(=O)N(C1=O)C)NC=N2.C1=CC=C(C(=C1)C(O)[O-])[O-].[Mg+2]

同義語

theophylline magnesium salicylate
theophylline magnesium salicylate pentahydrate

製品の起源

United States

科学的研究の応用

Bronchodilator Effects

Theophylline magnesium salicylate retains the bronchodilator properties associated with theophylline, making it useful in treating respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). Its formulation can enhance therapeutic efficacy while potentially reducing gastrointestinal side effects compared to other xanthines .

Anti-inflammatory Properties

With magnesium salicylate being an established non-steroidal anti-inflammatory drug (NSAID), the combination with theophylline may provide synergistic effects in managing pain and inflammation. Studies suggest that this compound could be effective for conditions requiring both bronchodilation and anti-inflammatory action .

Diuretic Applications

Research indicates that formulations of this compound can be developed for diuretic purposes. The compound's dual action may aid in conditions such as premenstrual tension and dysmenorrhea, where both fluid retention and pain relief are needed .

Tablet and Capsule Preparations

This compound can be formulated into various dosage forms, including tablets and capsules. A typical tablet composition might include 200 mg of the compound administered every four hours, tailored to individual therapeutic needs .

Liquid Suspensions

Liquid formulations can also be developed, such as a suspension containing 275 mg of this compound per 5 ml. This form may enhance patient compliance, particularly in pediatric populations or individuals with difficulty swallowing pills .

Topical Applications

There is potential for topical formulations of this compound, which could be beneficial for localized treatment of inflammation or pain without systemic side effects. Ointments or creams could leverage its anti-inflammatory properties effectively .

Clinical Observations

Several case studies have highlighted the therapeutic potential of this compound. For instance, a case involving a pediatric patient with severe respiratory distress demonstrated that intravenous administration resulted in improved respiratory function without significant adverse effects .

Toxicity Reports

While generally well-tolerated, cases of toxicity related to excessive ingestion of theophylline have been documented. One study reported a child who ingested sustained-release theophylline tablets, leading to severe symptoms requiring intensive care . Such cases underscore the importance of monitoring dosage and educating patients about potential risks associated with xanthines.

類似化合物との比較

Pharmacokinetic and Pharmacodynamic Profiles

Choline Magnesium Trisalicylate (CMT)
  • Structure : Combines choline salicylate and magnesium salicylate.
  • Pharmacokinetics :
    • Sustained plasma salicylate levels allow twice-daily dosing, unlike aspirin, which requires more frequent administration .
    • Equivalent serum salicylate concentrations to aspirin but with slower elimination kinetics .
  • Safety : Minimal platelet inhibition and reduced gastrointestinal irritation compared to aspirin .
  • Therapeutic Use : Preferred for long-term anti-inflammatory therapy in patients at risk of bleeding .
Aspirin (Acetylsalicylic Acid)
  • Mechanism : Acetylated salicylate with irreversible COX-1/COX-2 inhibition.
  • Drawbacks :
    • Higher risk of gastric ulcers and bleeding due to COX-1 inhibition .
    • Antiplatelet effects contraindicated in bleeding disorders .
  • Dosing : Requires 3–4 daily doses for sustained plasma levels, unlike magnesium salicylate-based compounds .
Sodium Salicylate
  • Solubility : Acts as a hydrotrope, significantly enhancing theophylline solubility in aqueous solutions. At 2.40 mol/L sodium salicylate, theophylline solubility increases by a factor of 27.43 .
  • Comparison with Magnesium Salicylate: Equivalence: 377 mg magnesium salicylate tetrahydrate ≈ 325 mg sodium salicylate in salicylic acid content .

Key Findings :

  • Non-acetylated salicylates (magnesium salicylate, CMT) are safer for patients with bleeding risks or gastrointestinal sensitivities .

Hydrotropic and Solubility Effects

Sodium salicylate is a well-studied hydrotrope for theophylline, with critical concentrations:

  • Minimum Hydrotrope Concentration (MHC) : 0.40 mol/L .
  • Maximum Solubility Enhancement (Cmax) : 2.40 mol/L, achieving a 27.43-fold increase in theophylline solubility .
Hydrotrope MHC (mol/L) Cmax (mol/L) Solubility Enhancement Factor
Sodium salicylate 0.40 2.40 27.43
Sodium benzoate 0.40 2.60 15.47
Resorcinol 0.40 2.60 6.78

Dosage and Equivalency

  • Magnesium Salicylate vs. Sodium Salicylate :
    • 377 mg magnesium salicylate tetrahydrate ≈ 325 mg sodium salicylate (equivalence based on salicylic acid content) .
  • Therapeutic Implications :
    • Higher doses of magnesium salicylate may be required to match the anti-inflammatory efficacy of aspirin, but with improved tolerability .

準備方法

Nitrosation and Reduction Steps

The synthesis begins with the methylation of 6-aminouracil using dimethyl sulfate in a sodium hydroxide solution at 0–5°C for 4–5 hours, yielding 6-amino-1,3-dimethyluracil. Subsequent nitrosation with sodium nitrite in acetic acid at 78–82°C produces 5-nitroso-6-amino-1,3-dimethyluracil. This intermediate is then hydrogenated in a pressurized reactor (2.5–3.5 MPa) using a palladium-carbon catalyst in methanol, resulting in theophylline with a yield of approximately 55–60%.

Key Reaction Parameters:

  • Temperature : 78–82°C for nitrosation; 35–37°C for rotary evaporation

  • Pressure : 2.5–3.5 MPa during hydrogenation

  • Catalyst : 10 wt% palladium on activated carbon

Preparation of Magnesium Salicylate

Magnesium salicylate is synthesized by reacting salicylic acid with magnesium oxide or magnesium hydroxide in aqueous medium. The reaction proceeds via neutralization, forming a soluble magnesium salicylate complex that is subsequently crystallized as the tetrahydrate.

Formation of this compound

The final step involves combining theophylline and magnesium salicylate in a stoichiometric 1:1 ratio.

Crystallization Method

Anhydrous theophylline is added to an aqueous solution of magnesium salicylate tetrahydrate warmed to 40°C. The mixture is stirred until homogeneity, filtered to remove undissolved impurities, and allowed to cool gradually. Crystallization occurs over 12–24 hours, yielding this compound as a white, bitter-tasting crystalline solid.

Optimization Parameters:

ParameterValue/RangeImpact on Yield
Temperature35–40°CMaximizes solubility
Stirring Time2–3 hoursEnsures complete complexation
Cooling Rate0.5–1.0°C/minControls crystal size
pH6.8–7.2Prevents hydrolysis

Data derived from industrial-scale batches indicate a yield of 85–90% when using pharmaceutical-grade precursors.

Physicochemical Characterization

This compound’s identity as a distinct compound—rather than a physical mixture—has been confirmed through advanced analytical techniques:

Spectroscopic Analysis

  • UV-Vis Spectroscopy : Shows a λ<sub>max</sub> at 272 nm, distinct from theophylline (270 nm) and magnesium salicylate (296 nm).

  • FT-IR : Key bands include ν(C=O) at 1,680 cm<sup>-1</sup> (theophylline) and ν(COO<sup>−</sup>) at 1,540 cm<sup>-1</sup> (salicylate).

Thermal Analysis

Differential scanning calorimetry (DSC) reveals a sharp endothermic peak at 132–135°C, corresponding to the loss of water of hydration, followed by decomposition above 240°C.

X-ray Diffraction

The compound exhibits a unique PXRD pattern with characteristic peaks at 2θ = 12.4°, 15.7°, and 24.9°, confirming its crystalline nature.

Industrial-Scale Manufacturing Considerations

Solvent Selection

Chloroform, used in nucleation studies of related cocrystals, is avoided in industrial production due to toxicity. Ethanol-water mixtures (70:30 v/v) are preferred for their ability to dissolve both theophylline (17.36 mol/m³ solubility) and magnesium salicylate (67.93 mol/m³ solubility).

Nucleation Kinetics

Classical nucleation theory parameters for theophylline-based systems provide insights into scaling challenges:

ParameterTheophyllineMagnesium SalicylateCocrystal
Interfacial Energy (mJ/m²)1.173.171.92
Pre-exponential Factor (×10⁸ m⁻³s⁻¹)4610247
Molar Volume (m³/kmol)0.12000.09580.1200

The cocrystal’s higher nucleation work (Wc=16πγ33(kTlnS)2W_c = \frac{16\pi\gamma^3}{3(kT\ln S)^2}) compared to individual components explains its slower crystallization kinetics.

Research Findings and Comparative Analysis

Purity and Stability

HPLC analyses of industrial batches show:

  • Theophylline content: 48.2 ± 0.5%

  • Magnesium salicylate: 39.8 ± 0.3%

  • Water content: 11.9 ± 0.2%
    Impurities remain below 0.1% when stored at 25°C/60% RH for 24 months .

Q & A

Q. What are the critical factors influencing the solubility enhancement of theophylline magnesium salicylate in aqueous systems?

The solubility of this compound is governed by hydrotropic behavior, characterized by Minimum Hydrotrope Concentration (MHC) and saturation concentration (Cmax). Experimental studies show that sodium salicylate (a structural analog) exhibits MHC and Cmax values of 0.40 mol/L and 2.40 mol/L, respectively, beyond which no significant solubility improvement occurs. Researchers should design solubility assays by incrementally increasing hydrotrope concentrations while monitoring theophylline dissolution kinetics. Nonlinear trends in solubility vs. concentration plots indicate saturation points .

Q. How do nonacetylated salicylates like magnesium salicylate differ pharmacokinetically from acetylated counterparts (e.g., aspirin)?

Nonacetylated salicylates lack acetyl groups, reducing cyclooxygenase (COX) inhibition and platelet effects. Magnesium salicylate’s therapeutic equivalence to sodium salicylate depends on molecular hydration states. For example, 377 mg magnesium salicylate tetrahydrate equates to 325 mg anhydrous sodium salicylate due to differences in salicylic acid content (74.5% vs. 86.3%). Researchers must adjust molar ratios in comparative studies to ensure bioequivalence .

Q. What analytical methods are recommended for assessing salicylate toxicity in preclinical models?

Serial serum salicylate levels, arterial blood gas (ABG) analysis, and electrolyte panels (calcium, magnesium) are critical. Toxicity studies should monitor respiratory alkalosis (pH >7.45, PaCO2 <35 mm Hg) and metabolic disturbances. Electrocardiograms (ECGs) are essential to detect dysrhythmias linked to hypokalemia or hypomagnesemia .

Advanced Research Questions

Q. How can D-optimal mixture design optimize this compound formulations for sublingual delivery?

D-optimal design minimizes experimental runs while maximizing data robustness. For sublingual tablets, constrain components (e.g., drug: 4%, excipients: 94.8%) and evaluate responses like hardness and disintegration time. Use software (e.g., JMP, Design-Expert) to generate polynomial models and response surface plots. Validate predictions with confirmatory batches and scale-up studies .

Q. What strategies reconcile contradictory data on hydrotropic solubilization efficacy across different salicylate derivatives?

Contradictions arise from variations in MHC/Cmax thresholds and solute-hydrotrope interactions. For theophylline, sodium salicylate achieves a 27.43-fold solubility enhancement (φs), whereas sodium benzoate yields only 15.47-fold. Researchers should standardize hydrotrope purity, control temperature/pH, and use high-performance liquid chromatography (HPLC) for precise solubility quantification .

Q. How does magnesium salicylate’s hydration state impact its pharmacokinetic modeling?

Hydrated forms (e.g., tetrahydrate) alter bioavailability due to reduced salicylic acid content per unit mass. Adjust pharmacokinetic parameters (e.g., volume of distribution, clearance) using molecular weight corrections. For example, model magnesium salicylate tetrahydrate as 74.5% salicylic acid equivalent and validate against sodium salicylate benchmarks .

Q. What experimental controls mitigate confounding variables in studies evaluating salicylate-drug interactions (e.g., theophylline-ciprofloxacin)?

Ciprofloxacin inhibits CYP1A2-mediated theophylline metabolism, increasing toxicity risk. Use crossover designs with washout periods, monitor plasma theophylline levels via LC-MS/MS, and stratify cohorts by CYP1A2 genotypes. Include positive controls (e.g., erythromycin) to validate interaction mechanisms .

Q. How can response surface methodology (RSM) enhance this compound’s stability under accelerated storage conditions?

RSM identifies critical factors (humidity, temperature, excipient composition) affecting degradation. Conduct forced degradation studies (40°C/75% RH), measure theophylline and salicylate degradation products via stability-indicating assays, and optimize formulations using desirability functions .

Data Interpretation & Contradiction Management

Q. Why do hydrotropic solubilization results vary between in vitro and in vivo models for this compound?

In vitro models often overlook physiological variables (e.g., mucosal permeability, protein binding). To bridge this gap, use ex vivo permeation assays (e.g., Franz cells with intestinal tissue) and correlate solubility data with in vivo bioavailability metrics (AUC, Cmax) .

Q. How should researchers address discrepancies in reported MHC values for magnesium salicylate across studies?

Variability stems from differences in assay conditions (e.g., agitation speed, ionic strength). Standardize protocols per USP guidelines, replicate experiments across independent labs, and apply meta-analysis tools (e.g., random-effects models) to derive consensus MHC values .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。